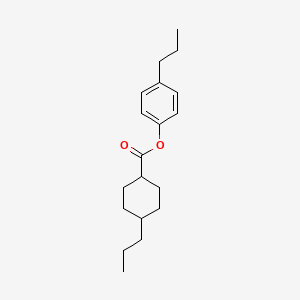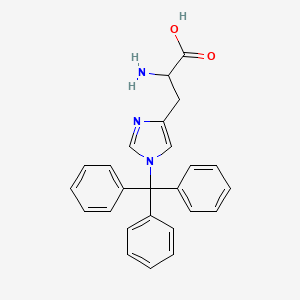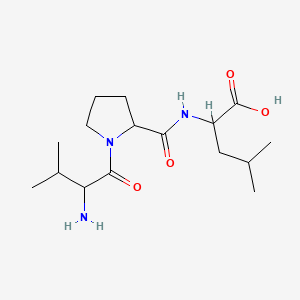
Valylprolylleucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Valylprolylleucine can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical reaction conditions include the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or fermentation processes using genetically engineered microorganisms. These methods ensure high yield and purity of the compound, making it suitable for research and potential therapeutic applications .
化学反应分析
Types of Reactions
Valylprolylleucine undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the tripeptide into its constituent amino acids.
Oxidation: The proline residue can undergo oxidation to form hydroxyproline under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.
Major Products Formed
Hydrolysis: Valine, proline, and leucine.
Oxidation: Hydroxyproline and other oxidized derivatives.
科学研究应用
Valylprolylleucine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and degradation.
Industry: Utilized in the development of peptide-based drugs and as a biochemical tool in various assays.
作用机制
Valylprolylleucine exerts its effects by inhibiting dipeptidyl aminopeptidase IV (CD26). This enzyme plays a crucial role in the degradation of incretin hormones, which are involved in the regulation of insulin secretion and glucose homeostasis. By inhibiting CD26, this compound enhances the activity of incretin hormones, leading to improved glucose metabolism .
相似化合物的比较
Similar Compounds
Isoleucylprolylleucine: Another tripeptide with similar inhibitory activity against CD26.
Prolylleucine: A dipeptide with related biological activity but less potent than valylprolylleucine.
Uniqueness
This compound is unique due to its specific amino acid sequence, which confers high inhibitory activity against CD26. This makes it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C16H29N3O4 |
|---|---|
分子量 |
327.42 g/mol |
IUPAC 名称 |
2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C16H29N3O4/c1-9(2)8-11(16(22)23)18-14(20)12-6-5-7-19(12)15(21)13(17)10(3)4/h9-13H,5-8,17H2,1-4H3,(H,18,20)(H,22,23) |
InChI 键 |
NHXZRXLFOBFMDM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid](/img/structure/B13400447.png)
![2-[13-(3-Butyl-oxiranyl)-tridecyl]-3,6-dihydroxy-5-methyl[1,4]benzoquinone](/img/structure/B13400452.png)
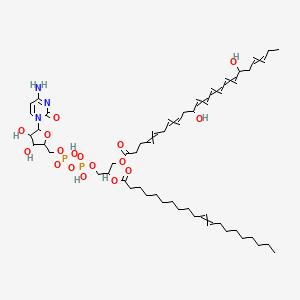
![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-|A-D-glucopyranuronate](/img/structure/B13400478.png)
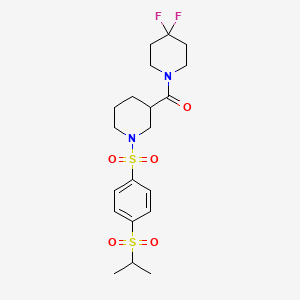
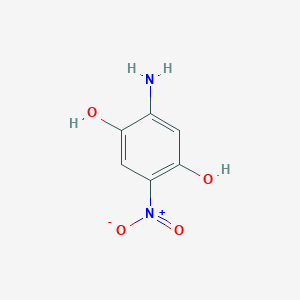
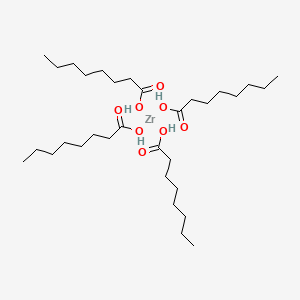
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5S,9R,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B13400505.png)
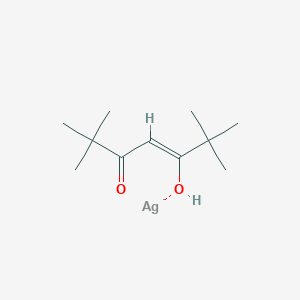
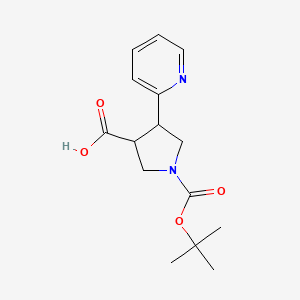
![2-[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetic acid](/img/structure/B13400523.png)
